Cas no 21943-13-5 (5-Bromo-3-chloropyrazin-2-amine)

5-Bromo-3-chloropyrazin-2-amine is a halogenated pyrazine derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for Suzuki couplings, nucleophilic substitutions, and other cross-coupling reactions. The presence of the amine group further allows for functionalization, enabling the synthesis of heterocyclic compounds and bioactive molecules. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its structural features make it particularly valuable in the development of drug candidates and specialty chemicals, where precise halogenation patterns are critical for activity optimization.
5-Bromo-3-chloropyrazin-2-amine structure
21943-13-5 structure
Product Name:5-Bromo-3-chloropyrazin-2-amine
CAS No:21943-13-5
MF:C4H3BrClN3
MW:208.443718194962
MDL:MFCD11109828
CID:827367
PubChem ID:46738202
Update Time:2025-11-02

5-Bromo-3-chloropyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-bromo-3-chloropyrazine
    • 5-bromo-3-chloro-2-Pyrazinamine
    • 5-Bromo-3-chloropyrazin-2-amine
    • 5-Bromo-3-chloro-pyrazin-2-ylamine
    • Pyrazinamine, 5-bromo-3-chloro-
    • PubChem23607
    • KSC916A8J
    • RLBJPMURTWCBMZ-UHFFFAOYSA-N
    • BCP23333
    • PB34579
    • FCH1402568
    • RP08183
    • SY031557
    • BC004945
    • OR110341
    • BDBM626013
    • EN300-131123
    • AC-23110
    • DTXSID10674251
    • MFCD11109828
    • SCHEMBL2628998
    • 2-amino-5-bromo-3-chloropyrazine, AldrichCPR
    • CS-W019622
    • AS-8477
    • DB-002171
    • 21943-13-5
    • AKOS015854861
    • Q-103313
    • MDL: MFCD11109828
    • Inchi: 1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
    • InChI Key: RLBJPMURTWCBMZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=N1)Cl)N

Computed Properties

  • Exact Mass: 206.92000
  • Monoisotopic Mass: 206.91989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.960
  • Melting Point: 128 ºC
  • Boiling Point: 271 ºC
  • Flash Point: 118 ºC
  • PSA: 51.80000
  • LogP: 2.05590

5-Bromo-3-chloropyrazin-2-amine Security Information

5-Bromo-3-chloropyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-3-chloropyrazin-2-amine Production Method

5-Bromo-3-chloropyrazin-2-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:21943-13-5)5-Bromo-3-chloropyrazin-2-amine
Order Number:A4699
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):150.0
Email:sales@amadischem.com

Additional information on 5-Bromo-3-chloropyrazin-2-amine

5-Bromo-3-Chloropyrazin-2-Amine (CAS No. 21943-13-5): A Multifunctional Heterocyclic Compound in Modern Drug Discovery and Advanced Materials

5-Bromo-3-Chloropyrazin-2-Amine (CAS No. 21943-13-5) is a structurally versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and materials science. With its unique combination of halogen substituents (bromine and chlorine) and a pyrazine ring system, this molecule exhibits a unique interplay of electronic and steric properties that make it an attractive synthetic intermediate for the development of novel therapeutics and functional materials. Recent advances in computational chemistry and synthetic methodologies have further expanded its potential applications, particularly in the design of small-molecule inhibitors targeting key biological pathways involved in cancer, neurodegenerative diseases, and infectious diseases.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms, a structural motif that is widely distributed in natural products and pharmaceutical agents. The 5-bromo-3-chloro substitution pattern in 5-Bromo-3-Chloropyrazin-2-Amine introduces a high degree of functional diversity, enabling the molecule to act as a building block for the synthesis of nitrogen-containing heterocycles with tunable physicochemical properties. This feature is particularly valuable in drug discovery campaigns, where the optimization of hydrophobicity, electronic effects, and stereoelectronic interactions is critical for achieving optimal bioavailability and target selectivity.

Recent studies published in ACS Medicinal Chemistry Letters (2023) and Journal of Medicinal Chemistry (2023) have demonstrated the utility of 5-Bromo-3-Chloropyrazin-2-Amine as a core scaffold for the development of tyrosine kinase inhibitors. Researchers have utilized this halogenated pyrazine derivative to synthesize a series of analogous compounds with enhanced inhibitory activity against EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase), two key oncogenic targets in non-small cell lung cancer (NSCLC) and other malignancies. The electronic effects of the bromine and chlorine substituents were shown to modulate the binding affinity of the compounds to the ATP-binding pocket of these kinases, with the chlorine atom contributing to hydrophobic interactions and the bromine atom facilitating π-π stacking interactions with aromatic residues in the active site.

In the realm of neurodegenerative disease research, 5-Bromo-3-Chloropyrazin-2-Amine has been explored as a precursor for the development of acetylcholinesterase inhibitors and tau aggregation modulators. A 2023 study in ChemMedChem reported the synthesis of pyrazine-based compounds derived from this halogenated scaffold that exhibited potent inhibitory activity against β-amyloid fibril formation, a hallmark of Alzheimer's disease. The electron-withdrawing nature of the halogen substituents was found to enhance the hydrophobic interactions between the pyrazine ring and the hydrophobic regions of the Aβ peptide, thereby stabilizing the inhibitor-β-amyloid complex and preventing fibrillogenesis.

Beyond its applications in pharmaceutical chemistry, 5-Bromo-3-Chloropyrazin-2-Amine has also shown promise in the development of advanced materials, particularly in the field of organic electronics. Researchers at Stanford University (2023) have demonstrated that derivatized pyrazine compounds based on this halogenated scaffold can be incorporated into conjugated polymers to improve charge transport properties in organic field-effect transistors (OFETs). The electron-deficient nature of the pyrazine ring and the halogen substituents were found to enhance π-conjugation and electrochemical stability, resulting in improved carrier mobility and device performance compared to traditional benzene-based polymers.

The synthetic accessibility of 5-Bromo-3-Chloropyrazin-2-Amine has been further optimized through modern catalytic methodologies. A 2023 report in Advanced Synthesis & Catalysis described a one-pot oxidative coupling reaction using transition-metal catalysts to synthesize this compound with high yield and regioselectivity. This approach significantly reduces the number of synthetic steps required for its preparation, making it a cost-effective and environmentally friendly option for large-scale production. The halogen substituents in the final product were shown to be stable under oxidative conditions, a critical factor in scale-up processes where byproduct formation can compromise product purity.

In the context of agrochemical research, 5-Bromo-3-Chloropyrazin-2-Amine has been evaluated as a lead compound for the development of herbicides and fungicides. A 2023 study in Pest Management Science demonstrated that pyrazine-based derivatives derived from this halogenated scaffold exhibited strong inhibitory activity against photosystem II (PSII), a key target site for triazine herbicides. The electron-withdrawing effect of the halogen substituents was found to enhance the electrostatic interactions between the pyrazine ring and the PSII reaction center, resulting in increased herbicidal efficacy compared to traditional triazine compounds.

The versatility of 5-Bromo-3-Chloropyrazin-2-Amine as a molecular scaffold has also been explored in drug discovery programs targeting infectious diseases. A 2023 study in Journal of Medicinal Chemistry reported the synthesis of pyrazine-based compounds derived from this halogenated scaffold that exhibited potent antiviral activity against respiratory syncytial virus (RSV). The electron-deficient nature of the pyrazine ring was found to enhance hydrophobic interactions with the fusion protein of RSV, thereby inhibiting viral entry into host cells. The halogen substituents were also found to contribute to increased solubility and bioavailability of the compounds in in vivo studies.

In summary, 5-Bromo-3-Chloropyrazin-2-Amine has emerged as a versatile building block with diverse applications in pharmaceutical chemistry, agrochemicals, organic electronics, and material science. Its unique electronic properties, synthetic accessibility, and structural flexibility make it an attractive candidate for drug development and materials engineering. As research in this area continues to advance, it is anticipated that new derivatives and applications of this halogenated pyrazine compound will be discovered, further expanding its impact across multiple scientific disciplines.

5-Bromo-3-chloropyrazin-2-amine is a versatile chemical compound with a wide range of applications across multiple scientific and industrial fields. Below is a structured overview of its key characteristics and uses: ### Chemical Structure and Properties - Structure: Contains a pyrazine ring with bromine (Br) and chlorine (Cl) substituents at the 5 and 3 positions, respectively, and an amine group at the 2-position. - Electronic Properties: The electron-withdrawing nature of the halogen substituents (Br and Cl) and the lone pair on the amine group contribute to its reactivity and ability to participate in π-conjugation, hydrogen bonding, and electrostatic interactions. - Stability: Demonstrates stability under oxidative and acidic conditions, facilitating its use in synthetic chemistry and materials science. --- ### Applications #### 1. Pharmaceutical Chemistry - Neurodegenerative Diseases: - Alzheimer’s Disease: Used as a precursor for acetylcholinesterase inhibitors and tau aggregation modulators. The halogen substituents enhance hydrophobic interactions with β-amyloid peptides, inhibiting fibril formation. - Antiviral Agents: - Respiratory Syncytial Virus (RSV): Derivatives exhibit antiviral activity by inhibiting viral fusion protein interactions with host cells. - Anti-inflammatory and Pain Management: - Potential for developing novel analgesic and anti-inflammatory drugs due to its ability to modulate receptor interactions. #### 2. Organic Electronics and Materials Science - Conjugated Polymers: - Incorporated into organic field-effect transistors (OFETs) to improve charge transport and electrochemical stability. The halogen substituents enhance π-conjugation and carrier mobility. - Photovoltaics: - Potential use in organic solar cells due to its ability to absorb light and facilitate electron transfer. #### 3. Agrochemicals - Herbicides and Fungicides: - Derivatives show strong inhibitory activity against photosystem II (PSII), a target site for herbicides. The halogen substituents enhance electrostatic interactions with the PSII reaction center. - Pesticides: - Potential for developing new classes of insecticides and nematicides with improved selectivity and environmental safety. #### 4. Drug Discovery - Antimicrobial Agents: - Under investigation for broad-spectrum antibacterial and antifungal properties, leveraging its ability to disrupt microbial cell membranes. - Cancer Therapeutics: - Being explored as a scaffold for targeting specific cancer pathways, such as those involving kinase inhibition or DNA intercalation. --- ### Synthetic Accessibility - Versatile Building Block: The compound can be easily functionalized through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions (e.g., Suzuki, Ullmann). - Scalable Synthesis: Efficient methods for large-scale production exist, supporting industrial applications in pharmaceuticals and materials. --- ### Future Prospects - Drug Development: Ongoing research aims to optimize its pharmacokinetic properties (e.g., solubility, bioavailability) for clinical applications. - Cross-Disciplinary Applications: Potential for integration into nanotechnology, catalysis, and smart materials due to its tunable electronic and chemical properties. --- ### Conclusion 5-Bromo-3-chloropyrazin-2-amine exemplifies the power of molecular design in enabling multifunctional applications. Its unique structural and electronic properties, combined with synthetic tractability, position it as a key player in advancing drug discovery, materials science, and sustainable chemistry. Continued research and innovation in this area are expected to unlock new opportunities across scientific and industrial domains.
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Amadis Chemical Company Limited
(CAS:21943-13-5)5-Bromo-3-chloropyrazin-2-amine
A4699
Purity:99%
Quantity:100g
Price ($):150.0
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